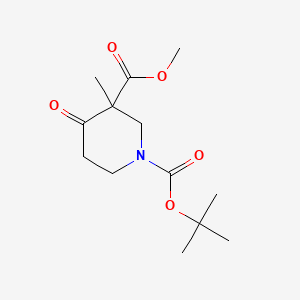![molecular formula C22H28BrNO2 B575008 N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide CAS No. 184006-62-0](/img/structure/B575008.png)
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide, also known as benzethonium chloride, is a quaternary ammonium compound that is commonly used as a disinfectant and preservative in various industries. This chemical compound is a white crystalline powder that is soluble in water and alcohol. Benzethonium chloride is widely used in the pharmaceutical, cosmetic, and food industries due to its antimicrobial properties.
Mechanism of Action
Benzethonium chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the growth and reproduction of microorganisms by disrupting their metabolic processes. Benzethonium chloride is effective against both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
Benzethonium chloride has been found to have low toxicity and is generally considered safe for use in humans. However, prolonged exposure to high concentrations of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride can cause skin irritation and allergic reactions. Benzethonium chloride has also been found to have a mild irritant effect on the eyes and respiratory system.
Advantages and Limitations for Lab Experiments
Benzethonium chloride is widely used in laboratory experiments as a disinfectant and preservative. Its antimicrobial properties make it an effective tool for preventing contamination in cell cultures and other biological samples. However, N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride can interfere with certain assays and may have an effect on the viability and function of cells.
Future Directions
Further research is needed to explore the potential applications of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride in various fields, such as agriculture and environmental science. There is also a need for more studies on the toxicity and safety of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride, particularly with regards to long-term exposure. Additionally, the development of new formulations and delivery systems for N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride could enhance its effectiveness and broaden its applications.
Synthesis Methods
The synthesis of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride involves the reaction of benzyl chloride and dimethylaminoethanol in the presence of sodium hydroxide. The resulting product is then treated with benzoyl chloride and quaternized with methyl bromide to obtain N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide chloride.
Scientific Research Applications
Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Benzethonium chloride has been used in the development of various disinfectants and antiseptics, such as mouthwashes, hand sanitizers, and wound cleansers.
properties
IUPAC Name |
(4-benzoylphenyl)methyl-dimethyl-(4-methyl-3-oxopentyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO2.BrH/c1-17(2)21(24)14-15-23(3,4)16-18-10-12-20(13-11-18)22(25)19-8-6-5-7-9-19;/h5-13,17H,14-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFYKNYEHQNWPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700412 |
Source


|
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184006-62-0 |
Source


|
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)